(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Overview
Description
(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3. It is a derivative of pyrazole, a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride include:
- 3-Methyl-1H-pyrazole
- 4-Aminomethyl-1H-pyrazole
- 3-Methyl-1H-pyrazol-4-yl)methanol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methyl group at the 3-position and an aminomethyl group at the 4-position of the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-5(2-6)3-7-8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHDYUZJDKOXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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